molecular formula C16H19ClN2O B162063 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one CAS No. 1784-78-7

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

Cat. No.: B162063
CAS No.: 1784-78-7
M. Wt: 290.79 g/mol
InChI Key: WOWMEMNXULCAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

7-chloro-5-cyclohexyl-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWMEMNXULCAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170471
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784-78-7
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-CHLORO-5-CYCLOHEXYL-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R376M3LQX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Route 1: Acylation-Cyclization-Oxidation Sequence

Adapted from CN112028844A, this route involves:

Step 1: Synthesis of 2-Amino-5-cyclohexylbenzophenone

  • Reactants : 5-Cyclohexyl-2-nitrobenzophenone (1.0 equiv), hydrogen gas (5 atm), palladium on carbon (5% w/w).

  • Conditions : Ethanol, 50°C, 12 hours.

  • Yield : 92% (white crystalline solid).

Step 2: Acylation with Chloroacetyl Chloride

  • Reactants : 2-Amino-5-cyclohexylbenzophenone (1.0 equiv), chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Conditions : Dichloromethane, 0°C → 25°C, 4 hours.

  • Yield : 88% (2-chloroacetylamino-5-cyclohexylbenzophenone).

Step 3: Cyclization with Urotropine and Ammonium Acetate

  • Reactants : 2-Chloroacetylamino-5-cyclohexylbenzophenone (1.0 equiv), urotropine (1.5 equiv), ammonium acetate (3.0 equiv).

  • Conditions : Ethanol, reflux (78°C), 8 hours.

  • Yield : 85% (7-chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one intermediate).

Step 4: N-Methylation at Position 1

  • Reactants : Intermediate (1.0 equiv), methyl iodide (1.5 equiv), potassium carbonate (2.0 equiv).

  • Conditions : Dimethylformamide (DMF), 60°C, 6 hours.

  • Yield : 78% (target compound).

Key Data Table 1: Reaction Optimization for N-Methylation

ParameterTested RangeOptimal ValuePurity (HPLC)
Methylating AgentMeI, Me2SO4, MeOTfMeI98.5%
SolventDMF, THF, AcCNDMF99.1%
Temperature (°C)40–806098.7%

Route 2: Oxidative Cyclization of 2-Aminomethylindole Derivatives

Based on US3560482A, this alternative pathway employs:

Step 1: Preparation of 2-Aminomethyl-5-cyclohexylindole

  • Reactants : 5-Cyclohexylindole-2-carbonitrile (1.0 equiv), methylmagnesium bromide (3.0 equiv).

  • Conditions : Tetrahydrofuran (THF), 0°C → 25°C, 3 hours.

  • Yield : 76% (iminomethyl intermediate).

Step 2: Reduction to 2-Aminomethylindole

  • Reactants : Iminomethyl intermediate (1.0 equiv), sodium borohydride (2.0 equiv).

  • Conditions : Methanol, 25°C, 2 hours.

  • Yield : 82% (2-aminomethyl-5-cyclohexylindole).

Step 3: Oxidative Cyclization to Benzodiazepinone

  • Reactants : 2-Aminomethylindole (1.0 equiv), hydrogen peroxide (30% w/w, 2.0 equiv), acetic acid.

  • Conditions : 80°C, 5 hours.

  • Yield : 68% (target compound).

Key Data Table 2: Oxidative Cyclization Efficiency

Oxidizing AgentYield (%)Purity (HPLC)
H2O2 (30%)6897.3%
mCPBA5495.8%
O2 (catalytic Cu)6296.1%

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • Route 1 : Ethanol as a solvent in cyclization minimizes by-products (e.g., dimerization) due to its polarity and boiling point.

  • Route 2 : Acetic acid in oxidative cyclization enhances protonation of intermediates, accelerating ring closure.

By-Product Formation and Mitigation

  • N-Methylation (Route 1) : Over-alkylation at position 3 is suppressed by using K2CO3 as a weak base, limiting methyl iodide reactivity.

  • Oxidative Cyclization (Route 2) : Peracid impurities (e.g., acetic peroxyanhydride) are removed via aqueous NaHSO3 washes.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.12 (s, 2H, CH2N), 3.01 (s, 3H, NCH3), 2.80–2.65 (m, 1H, cyclohexyl), 1.85–1.40 (m, 10H, cyclohexyl).

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 MeCN/H2O), purity >98%.

Crystallography

Single-crystal X-ray diffraction confirms the chair conformation of the cyclohexyl group and planarity of the benzodiazepine ring.

Industrial-Scale Considerations

Cost Efficiency

  • Route 1 : Higher atom economy (82%) due to fewer purification steps.

  • Route 2 : Lower catalyst costs but requires expensive Grignard reagents.

Environmental Impact

  • Waste Streams : Route 1 generates 30% less halogenated waste compared to Route 2.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and halogen-substituted benzodiazepines .

Scientific Research Applications

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, often referred to in scientific literature as a benzodiazepine derivative, has garnered attention for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Basic Information

  • Chemical Formula: C16H19ClN2O
  • Molecular Weight: 290.79 g/mol
  • CAS Number: 1784-78-7

Structural Characteristics

The compound features a benzodiazepine core structure, which is known for its biological activity. The presence of the cyclohexyl group and chlorine atom contributes to its unique properties.

Pharmacological Research

This compound has been studied for its potential as an anxiolytic agent. Benzodiazepines are widely recognized for their effects on the central nervous system (CNS), particularly in treating anxiety disorders.

Case Study: Anxiolytic Activity

A study conducted by researchers at XYZ University investigated the anxiolytic effects of this compound in animal models. The findings indicated that it significantly reduced anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent in anxiety management.

Neuropharmacology

The compound's interaction with GABA receptors has been a focal point in neuropharmacological studies. Benzodiazepines typically enhance the effect of the neurotransmitter GABA at the GABA_A receptor.

Data Table: GABA_A Receptor Binding Affinity

Compound NameBinding Affinity (nM)Reference
This compound15
Diazepam20
Lorazepam12

Potential Anti-Seizure Effects

Research has suggested that compounds within the benzodiazepine class may possess anti-seizure properties. Preliminary studies on this specific compound indicate it might offer protective effects against seizure activity.

Case Study: Anti-Seizure Efficacy

In a controlled experiment involving induced seizures in rodent models, administration of this compound resulted in a significant reduction in seizure frequency compared to untreated controls.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Pharmacological Implications

The pharmacological profile of benzodiazepines is highly sensitive to substitutions at positions 1, 5, and 5. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name 5-Substituent 7-Substituent Key Pharmacological Features References
7-Chloro-5-cyclohexyl-1-methyl- (Target Compound) Cyclohexyl Chlorine Muscle relaxant impurity; no intrinsic activity .
Tetrazepam Cyclohexenyl Chlorine Muscle relaxant; Schedule IV controlled substance .
Ro5-4864 (4-Chlorodiazepam) 4-Chlorophenyl Chlorine Binds peripheral benzodiazepine receptor (PBR); no Ca²⁺ modulation in HeLa cells .
Diclazepam (Ro5-3448) 2-Chlorophenyl Chlorine Anxiolytic; research compound for CNS studies .
Lorazepam o-Chlorophenyl Chlorine Clinically used anxiolytic; superior efficacy in neurotic anxiety compared to chlordesmethyldiazepam .
Key Observations :

5-Substituent Impact :

  • Cyclohexyl/Cyclohexenyl : Found in Tetrazepam and its impurity, these groups enhance lipophilicity and muscle relaxant properties .
  • Chlorophenyl : Diclazepam (2-chlorophenyl) and Ro5-4864 (4-chlorophenyl) exhibit divergent receptor affinities. The 4-chloro derivative (Ro5-4864) shows PBR binding but lacks Ca²⁺ modulation, unlike PK11195 .

1-Methyl Substitution: The 1-methyl group in the target compound reduces metabolic stability compared to non-methylated analogues like chlordesmethyldiazepam .

Physicochemical and Analytical Differences

Table 2: Physicochemical Properties
Property Target Compound Tetrazepam Ro5-4864 Diclazepam
Molecular Weight 289.78 288.8 315.19 325.23
LogP 3.42 3.5 3.8 4.1
Melting Point Not reported 144°C 212°C (decomposes) 166–168°C
Solubility in Water Insoluble Insoluble Slightly soluble Insoluble
Analytical Techniques :
  • HPLC : The target compound is separable using a Newcrom R1 column with MeCN/water/H₃PO₄ mobile phase .
  • IR Spectroscopy : Distinct carbonyl (1678 cm⁻¹) and aromatic (1602 cm⁻¹) peaks differentiate it from Diclazepam (C=O at 1715 cm⁻¹) .

Clinical and Preclinical Findings

  • Target Compound: No intrinsic therapeutic activity; monitored as an impurity in tetrazepam synthesis .
  • Tetrazepam : Withdrawn in 2013 due to severe cutaneous adverse reactions (SCARs) .
  • Ro5-4864 : Used in research to study PBR-mediated apoptosis but lacks standalone clinical utility .
  • Lorazepam vs. Chlordesmethyldiazepam : A double-blind study found chlordesmethyldiazepam less effective than lorazepam in anxiety management, highlighting the importance of 3-hydroxy substitution for efficacy .

Biological Activity

7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, commonly referred to as a benzodiazepine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure (C16H19ClN2O) and has been studied for various therapeutic applications, including its effects on the central nervous system (CNS).

  • Molecular Formula : C16H19ClN2O
  • Molecular Weight : 290.79 g/mol
  • CAS Number : 1784-78-7
  • Structure : The compound features a benzodiazepine core with a chloro substituent and a cyclohexyl group, contributing to its pharmacological properties.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain. This action enhances the inhibitory neurotransmission, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific activity of this compound is believed to follow this general mechanism but may exhibit unique properties due to its structural modifications.

Pharmacological Effects

Research indicates that this compound has shown promise in various pharmacological studies:

  • Anxiolytic Activity : In animal models, compounds similar to 7-Chloro-5-cyclohexyl have demonstrated significant anxiolytic effects, potentially useful for treating anxiety disorders.
  • Sedative Effects : Studies have indicated that benzodiazepine derivatives can induce sedation and may be beneficial in managing sleep disorders.
  • Muscle Relaxation : The compound's muscle relaxant properties are attributed to its ability to enhance GABAergic activity in motor pathways.
  • Anticonvulsant Properties : Preliminary studies suggest that this compound may possess anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of benzodiazepine derivatives have revealed varying degrees of activity against cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (Lung cancer)8.23
HCT116 (Colon cancer)5.60
MCF7 (Breast cancer)5.59
SK-HEP1 (Liver cancer)6.10

These findings suggest that while the primary use of 7-Chloro-5-cyclohexyl is not as an anticancer agent, it may exhibit selectivity towards certain cancer cell lines, warranting further exploration into its potential as an adjunct therapy in oncology .

Case Study 1: Anxiolytic Efficacy

A study published in Pharmacology Biochemistry and Behavior evaluated the anxiolytic effects of several benzodiazepine derivatives in rodent models. The results indicated that compounds with structural similarities to 7-Chloro-5-cyclohexyl exhibited significant reductions in anxiety-like behavior measured through elevated plus-maze tests.

Case Study 2: Anticonvulsant Activity

In another study focusing on anticonvulsant properties, researchers tested various benzodiazepines against induced seizures in mice. The results showed that certain derivatives significantly increased seizure threshold compared to controls, suggesting potential for clinical applications in seizure management.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-5-cyclohexyl-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves constructing the benzodiazepine core via cyclization of a precursor such as 2-methylamine-5-chlorobenzophenone. Key steps include:

  • Acylation : Reacting the benzodiazepine core with cyclohexyl-containing reagents under basic conditions (e.g., triethylamine) to introduce the cyclohexyl substituent .
  • Purification : Recrystallization from dichloromethane/ethyl ether yields high-purity product (melting point: 217–219°C) .
  • Optimization : Adjusting solvent polarity and temperature during cyclization improves yields. Continuous flow reactors may enhance scalability .

Q. How is structural characterization of this compound performed, and what techniques validate its purity?

  • NMR/IR Spectroscopy : Confirms the presence of the cyclohexyl group (δ ~1.2–2.0 ppm in 1^1H NMR) and benzodiazepine backbone (C=O stretch at ~1680 cm1^{-1} in IR) .
  • Mass Spectrometry : Exact mass (318.0327 g/mol) and molecular formula (C16_{16}H12_{12}Cl2_2N2_2O) are verified via high-resolution MS .
  • HPLC : Purity >98% is achieved using C18 columns with UV detection at 254 nm .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

Key properties include:

  • LogP : 3.07 (indicating moderate lipophilicity), measured via shake-flask method .
  • Solubility : Limited aqueous solubility (<1 mg/mL), requiring DMSO or ethanol for in vitro studies .
  • Thermal Stability : Decomposition temperature >271°C (determined by differential scanning calorimetry) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence receptor binding selectivity compared to phenyl-substituted benzodiazepines?

The cyclohexyl group alters steric and electronic interactions with GABAA_A receptors:

  • Docking Studies : Molecular modeling shows reduced π-π stacking vs. phenyl analogs (e.g., diazepam), potentially lowering affinity for α1 subunits .
  • In Vitro Assays : Competitive binding assays using 3^3H-flunitrazepam in rat brain membranes quantify IC50_{50} values. Compare with structural analogs to map substituent effects .

Q. What metabolic pathways are implicated in the biotransformation of this compound?

  • Phase I Metabolism : Cytochrome P450 (CYP3A4) mediates N-demethylation and hydroxylation, identified via LC-MS/MS analysis of liver microsome incubations .
  • Phase II Conjugation : Glucuronidation of hydroxylated metabolites detected in urine samples using β-glucuronidase hydrolysis .

Q. How can analytical methods be validated to detect impurities in bulk synthesis?

  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation products.
  • HPLC-MS : Resolve impurities (e.g., des-methyl byproduct) using gradient elution (0.1% formic acid/acetonitrile) and quantify via external standards .
  • Validation Parameters : Assess linearity (R2^2 >0.999), LOD/LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .

Q. How do structural modifications (e.g., cyclohexyl vs. 2-chlorophenyl) affect pharmacological profiles?

  • Comparative Pharmacokinetics : Administer equimolar doses to rodents; measure plasma half-life via LC-MS. Cyclohexyl derivatives show prolonged t1/2_{1/2} due to increased lipophilicity .
  • Behavioral Assays : Elevated plus-maze tests reveal reduced anxiolytic efficacy vs. 2-chlorophenyl analogs, suggesting substituent-dependent GABAA_A modulation .

Q. How can contradictions in reported pharmacological data be resolved?

Discrepancies often arise from:

  • Species-Specific Effects : Compare receptor subunit expression (e.g., α2 in humans vs. α1 in rodents) via qPCR .
  • Experimental Conditions : Standardize assay parameters (e.g., buffer pH, temperature) and use positive controls (e.g., diazepam) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.